3-(4-Fluoro-benzyl)-piperazin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15) |
InChI Key |
XQSPAQQCRGYRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Significance of Piperazin 2 One Scaffolds in Heterocyclic Chemistry Research
The piperazin-2-one (B30754) moiety, a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group, is considered a "privileged structure" in medicinal chemistry. thieme-connect.com This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to serve as a versatile scaffold for creating diverse molecular libraries. thieme-connect.comnih.gov Piperazine (B1678402) and its derivatives are integral components of numerous FDA-approved drugs, highlighting their importance in pharmaceutical development. nih.govgoogle.com
The structural characteristics of the piperazin-2-one core offer several advantages. It provides a rigid framework that allows for the precise spatial orientation of various substituents, which is crucial for effective interaction with biological targets like enzymes and receptors. nih.govontosight.ai The presence of both hydrogen bond donors (the NH group) and acceptors (the carbonyl oxygen and the second nitrogen) facilitates strong and specific binding to protein active sites. ontosight.ai Furthermore, the piperazine ring can influence the physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). nih.gov
The versatility of the piperazin-2-one scaffold is also evident in the wide range of biological activities exhibited by its derivatives. These include applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.gov For instance, certain piperazin-2-one derivatives have shown cytotoxic activity against various cancer cell lines, while others have been investigated for their potential as radioprotective agents. nih.gov The ability to readily modify the scaffold at multiple positions allows chemists to fine-tune the pharmacological properties of the resulting compounds, making the piperazin-2-one core a valuable tool in the design of new therapeutic agents. thieme-connect.com
Role of Fluorine Substitution in Contemporary Medicinal Chemistry Research
The introduction of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a variety of molecular properties. researchgate.netnih.gov The unique characteristics of fluorine, being the most electronegative element and having a small van der Waals radius similar to hydrogen, allow it to exert profound effects on a molecule's biological activity without significantly increasing its size. nih.gov An estimated 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its impact. nih.gov
One of the primary benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, the rate of drug metabolism can be significantly reduced, leading to a longer duration of action. researchgate.net
Furthermore, fluorine substitution can modulate the physicochemical properties of a compound. The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and ability to permeate cell membranes. researchgate.net Fluorination can also influence the conformation of a molecule by creating specific intramolecular interactions, which can lock it into a more biologically active shape for binding to its target. researchgate.net
The strategic placement of fluorine can also lead to increased binding affinity and potency. The polarized C-F bond can engage in favorable interactions, such as dipole-dipole and hydrogen bonding, with amino acid residues in the active site of a target protein. researchgate.net This enhanced binding can translate into a more potent therapeutic effect. The use of the fluorine isotope, ¹⁸F, is also crucial in the development of radiotracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in both clinical and research settings. researchgate.net
Contextualization of 3 4 Fluoro Benzyl Piperazin 2 One Within Current Chemical Biology Investigations
Classical Approaches to Piperazin-2-one Ring System Construction
The formation of the piperazin-2-one ring is a fundamental step in the synthesis of this compound. Classical methods for constructing this heterocyclic system often rely on the cyclization of acyclic precursors. These strategies typically involve the formation of two amide bonds or an amide bond and a carbon-nitrogen bond in a sequential or concerted manner.
One of the most common and established methods involves the reaction of an N-substituted ethylenediamine (B42938) with an α-haloacetyl halide or an α,β-unsaturated ester. For instance, the condensation of a suitably protected N-benzylethylenediamine with chloroacetyl chloride would yield a piperazin-2-one ring. The protecting groups on the nitrogen atoms are crucial to control the regioselectivity of the cyclization.
Another classical approach is the reductive cyclization of a precursor containing both a nitro group and an ester or amide functionality, which upon reduction of the nitro group to an amine, undergoes intramolecular cyclization. The use of amino acids and their derivatives as starting materials is also a well-trodden path, providing a straightforward entry to chiral piperazin-2-ones. researchgate.net These methods, while effective, often require multiple steps and may lack stereocontrol, which has prompted the development of more advanced synthetic strategies. researchgate.net
Specific Strategies for the Introduction of the 4-Fluorobenzyl Moiety
The introduction of the 4-fluorobenzyl group at the C3 position of the piperazin-2-one ring is a key transformation in the synthesis of the target molecule. This can be achieved either by starting with a precursor already containing this moiety or by introducing it onto a pre-formed piperazin-2-one scaffold.
One direct strategy involves the use of 4-fluorophenylalanine or its derivatives as the starting material. For example, the cyclization of a dipeptide composed of 4-fluorophenylalanine and another amino acid can directly lead to the desired this compound.
Alternatively, the 4-fluorobenzyl group can be introduced via alkylation. The enolate of a piperazin-2-one can be generated using a suitable base, followed by reaction with 4-fluorobenzyl bromide or a similar electrophile. The choice of the base and reaction conditions is critical to achieve good yields and minimize side reactions. A study on the synthesis of related piperazine (B1678402) derivatives demonstrated the use of 4-fluorobenzaldehyde (B137897) in a reductive amination reaction with a piperazine derivative to introduce the 4-fluorobenzyl group. nih.gov In a different context, 1-(4-fluorobenzyl)piperazine was synthesized and subsequently acylated to produce a range of derivatives. nih.gov
Asymmetric Synthesis and Enantioselective Methodologies for this compound
The development of asymmetric and enantioselective methods for the synthesis of 3-substituted piperazin-2-ones is of significant interest due to the importance of chirality in bioactive molecules. Several strategies have been developed to control the stereochemistry at the C3 position.
One approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to the piperazin-2-one precursor, which then directs the stereoselective introduction of the 4-fluorobenzyl group. Subsequent removal of the auxiliary provides the enantiomerically enriched product.
Catalytic asymmetric synthesis offers a more atom-economical and elegant approach. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be an effective method for producing chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. caltech.edunih.gov More recently, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones with high yields and enantioselectivities. acs.org This method utilizes a quinine-derived urea (B33335) as a catalyst. acs.org
| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Palladium-catalyzed asymmetric hydrogenation | 5,6-disubstituted pyrazin-2-ols | Chiral piperazin-2-ones | up to 90% | High | dicp.ac.cn |
| Palladium-catalyzed asymmetric allylic alkylation | N-protected piperazin-2-ones | α-secondary and α-tertiary piperazin-2-ones | Good to excellent | Modest to excellent | caltech.edunih.gov |
| Quinine-derived urea catalyzed one-pot reaction | Aldehydes, (phenylsulfonyl)acetonitrile, etc. | 3-aryl/alkyl piperazin-2-ones | up to 99% | 38-90% | acs.org |
Novel and Green Chemistry Methodologies in Research-Scale Synthesis
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. researchgate.netunibo.it In the context of piperazine and piperazin-2-one synthesis, several green chemistry approaches have been explored. researchgate.net
Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of piperazine derivatives. researchgate.net The use of greener solvents, such as water or ethanol (B145695), is another important aspect of green chemistry. rsc.org For example, a study reported the use of aqueous ethanol as a solvent for the multicomponent synthesis of 2-amino-3-cyano-4H-chromenes using an immobilized piperazine catalyst. rsc.org
Photoredox catalysis is an emerging green technology that utilizes visible light to promote chemical reactions under mild conditions. researchgate.net This approach has been applied to the synthesis of piperazines through a decarboxylative annulation protocol. organic-chemistry.org Catalyst-free synthesis and multicomponent reactions are also key principles of green chemistry that are being applied to the synthesis of nitrogen-containing heterocycles. researchgate.net
Optimization of Reaction Conditions and Yields for Academic Research Applications
The optimization of reaction conditions is a critical aspect of any synthetic endeavor, particularly in an academic research setting where the goal is often to develop efficient and high-yielding protocols. For the synthesis of this compound, several parameters can be optimized to maximize the yield and purity of the product.
Key factors that are typically investigated include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents. For instance, in the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, the solvent, temperature, and hydrogen pressure were optimized to achieve the best results. Similarly, in the one-pot synthesis of 3-aryl/alkyl piperazin-2-ones, the reaction conditions for each step (Knoevenagel, epoxidation, and cyclization) were carefully optimized. acs.org
The table below summarizes the optimization of reaction conditions for a related synthesis of FABP4 inhibitors, which highlights the systematic approach taken in academic research to improve reaction outcomes. researchgate.net
| Step | Reagents and Conditions | Outcome | Reference |
| Nitration | CAN, 50% AcOH, 65% HNO3, 55°C, 30 min | Introduction of nitro group | researchgate.net |
| Amination | Alkyl or heteroarylamine, EtOH, r.t., 30 min–2 h | Formation of amine derivative | researchgate.net |
| Reduction | HCOONH4, 10% Pd/C, EtOH, reflux, 1 h | Reduction of nitro group | researchgate.net |
| Bromination | 47% HBr, glacial AcOH, Br2, 50°C, 90 min | Introduction of bromo group | researchgate.net |
| Thionation | Thioacetamide, EtOH, reflux, 1 h | Formation of thioamide | researchgate.net |
| Suzuki Coupling | Aryl boronic acid, anhydrous cupric acetate, triethylamine (B128534), activated molecular sieves, anhydrous CH2Cl2, r.t., 5–24 h | Formation of C-C bond | researchgate.net |
Modification Strategies at the N1- and N4-Positions of the Piperazin-2-one Ring
The presence of two nitrogen atoms in the piperazin-2-one core offers significant opportunities for structural diversification through alkylation, acylation, and sulfonylation reactions.
The secondary amine at the N4 position is readily amenable to a variety of chemical modifications. Acylation of the N4-nitrogen is a common strategy to introduce diverse substituents. This is typically achieved by reacting the parent piperazin-2-one with a range of acyl chlorides or carboxylic acids under basic conditions. nih.gov For instance, coupling with various carboxylic acids can be facilitated by activating agents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). nih.gov This approach allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, leading to the synthesis of extensive compound libraries.
Alkylation of the N1- and N4-positions provides another avenue for derivatization. The N1-position, being part of the lactam, can be alkylated, although this may require specific reaction conditions. Asymmetric allylic alkylation has been demonstrated as a powerful method for introducing substituents at the N1 position of piperazin-2-one scaffolds. nih.gov Furthermore, deprotection of one of the nitrogen atoms allows for selective functionalization. For example, a protecting group at N1 can be removed to allow for subsequent alkylation or acylation at that position. nih.gov The synthesis of N-substituted piperazinones can also be achieved through various synthetic routes, including the reaction of 1,2-diamines with glyoxal (B1671930) derivatives. google.com
The synthesis of N1-substituted piperazine-2,3-dicarboxylic acid derivatives highlights the potential for introducing bulky hydrophobic residues at the N1 position, which can significantly influence the biological activity and selectivity of the resulting compounds. nih.gov These modifications underscore the versatility of the piperazin-2-one scaffold in medicinal chemistry.
Table 1: Examples of N-Acylation Reactions at the N4-Position
| Reactant | Reagent | Product | Reference |
| 4-(4-fluorobenzyl)piperazine | Acyl chloride, DIPEA, DCM | 1-[4-(4-fluorobenzyl)piperazin-1-yl]-2-phenylethan-1-one derivatives | nih.gov |
| 4-(4-fluorobenzyl)piperazine | Carboxylic acid, HBTU, TEA, DMF | 1-[4-(4-fluorobenzyl)piperazin-1-yl]-2-phenylethan-1-one derivatives | nih.gov |
Reactions Involving the Carbonyl Group of the Lactam
The lactam carbonyl group at the 2-position of the piperazin-2-one ring is a key functional group that can undergo several chemical transformations, further expanding the chemical diversity of this scaffold.
One important reaction is the reduction of the lactam amide to a piperazine. This transformation effectively converts the piperazin-2-one into a fully saturated piperazine ring system. This reduction can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). unisi.it This conversion is significant as it allows for the synthesis of a different class of compounds with potentially distinct biological properties. For example, the reduction of an enantioenriched tertiary piperazin-2-one yields the corresponding tertiary piperazine, which can then be used to synthesize novel analogs of existing drugs. nih.gov
Another key transformation is the conversion of the carbonyl group to a thiocarbonyl group, forming a thiolactam. This is typically achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). orgsyn.orgorganic-chemistry.orgwikipedia.org The reaction involves heating the lactam with Lawesson's reagent in a suitable solvent like toluene (B28343) or xylene. organic-chemistry.orgnumberanalytics.com The mechanism proceeds through a reactive dithiophosphine ylide intermediate. wikipedia.org This thionation reaction is generally faster for amides and lactams compared to esters, allowing for selective transformations in multifunctional molecules. organic-chemistry.org The resulting thiolactams can serve as valuable intermediates for further synthetic manipulations or may exhibit unique biological activities themselves.
Table 2: Key Transformations of the Lactam Carbonyl Group
| Transformation | Reagent | Product Class | Reference |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Piperazine | nih.govunisi.it |
| Thionation | Lawesson's Reagent | Thiolactam (Piperazin-2-thione) | orgsyn.orgorganic-chemistry.orgwikipedia.org |
Functionalization and Transformations of the 4-Fluorobenzyl Side Chain
The 4-fluorobenzyl group offers additional sites for chemical modification, including the benzylic position and the aromatic ring. These transformations can modulate the steric and electronic properties of the molecule, which can have a profound impact on its biological activity.
The benzylic C-H bonds of the 4-fluorobenzyl group are susceptible to oxidation. The oxidation of benzylic methylene (B1212753) groups to the corresponding carbonyls is a fundamental transformation in organic synthesis. mdpi.com This can be achieved using various oxidizing agents, including ruthenium tetroxide (RuO₄), which can be generated in situ. researchgate.net Such an oxidation would convert the 4-fluorobenzyl group into a 4-fluorobenzoyl group, introducing a ketone functionality. This transformation provides a versatile intermediate for further derivatization. mdpi.com
The fluorine-substituted aromatic ring can also undergo electrophilic aromatic substitution reactions, although the fluorine atom is a deactivating group. youtube.com Nevertheless, under appropriate conditions, further substitution on the aromatic ring is possible. For instance, amidation of electron-rich arenes can be achieved using N-fluorobenzenesulfonimide (NFSI) as a nitrogen source at elevated temperatures without the need for a catalyst. rsc.org While the 4-fluorobenzyl group is not electron-rich, this demonstrates the potential for introducing new substituents onto the aromatic ring. The position of these new substituents would be directed by the existing fluoro and benzylpiperazinone groups.
Table 3: Potential Functionalizations of the 4-Fluorobenzyl Side Chain
| Reaction Type | Reagent/Catalyst | Potential Product | Reference |
| Benzylic Oxidation | Ruthenium tetroxide (RuO₄) | 3-(4-Fluorobenzoyl)-piperazin-2-one | mdpi.comresearchgate.net |
| Electrophilic Aromatic Substitution | Various electrophiles | Substituted 4-fluorobenzyl derivatives | youtube.comrsc.org |
Synthesis of Libraries of Analogs for Structure-Activity Relationship (SAR) Investigations
The development of libraries of this compound analogs is a critical step in understanding the structure-activity relationships (SAR) and identifying compounds with optimized biological profiles. nih.govnih.govnih.gov Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating a large number of diverse compounds. core.ac.uknih.govnih.govacs.org
The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov By systematically modifying the substituents at the N1 and N4 positions, the carbonyl group, and the 4-fluorobenzyl side chain, researchers can explore the chemical space around the core structure. For example, a library of piperazine-tethered thiazole (B1198619) compounds was synthesized to identify antiplasmodial agents.
The synthesis of these libraries often involves coupling the piperazine core with a variety of commercially available carboxylic acids, acyl chlorides, or other building blocks. nih.gov This modular approach allows for the efficient creation of a large number of analogs. The resulting compounds are then screened for their biological activity, and the data is used to build SAR models. These models help to identify the key structural features that are important for activity and selectivity. researchgate.netnih.gov For instance, studies on piperazine-containing thieno[3,2-d]pyrimidine (B1254671) derivatives as PI3Kδ inhibitors demonstrated that the substituents on the piperazinone ring significantly impact potency and selectivity. nih.gov
The insights gained from SAR studies guide the design of next-generation compounds with improved properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov
Structure Activity Relationship Sar and Ligand Design Principles in Research for 3 4 Fluoro Benzyl Piperazin 2 One Analogs
Exploration of Substituent Effects on Molecular Interactions via In Vitro Assays
The structure-activity relationship (SAR) for this class of compounds is primarily driven by the nature of the substituent on the benzyl (B1604629) ring and modifications to the piperazinone core. The 4-fluoro substituent on the benzyl ring is a key feature. Fluorine's high electronegativity and small size allow it to form specific interactions, such as halogen bonds or strong dipole-dipole interactions, with residues in the active site of COMT without adding significant steric bulk.
In vitro assays, typically measuring the half-maximal inhibitory concentration (IC₅₀) against recombinant human COMT, are crucial for quantifying the effects of these substitutions. For example, moving the fluoro group to the 2- or 3-position on the benzyl ring, or replacing it with other halogens like chlorine or bromine, can dramatically alter inhibitory activity. Similarly, introducing other groups, such as methyl or methoxy, helps to probe the steric and electronic requirements of the binding pocket. These studies have revealed that the 4-position is often optimal for halogen substitution, suggesting a specific interaction with a corresponding region of the enzyme.
Conformational Analysis of 3-(4-Fluoro-benzyl)-piperazin-2-one and its Implications for Ligand Binding
The three-dimensional shape, or conformation, of this compound is critical for its ability to fit into the COMT active site. The piperazin-2-one (B30754) ring is not planar and can adopt several low-energy conformations. Computational modeling and spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), are used to determine the preferred conformation.
For 2-substituted piperazines, studies have shown a preference for the substituent to be in an axial position, which can be stabilized by intramolecular hydrogen bonds in certain cases. ethernet.edu.et This conformational preference is crucial as it orients the 4-fluorobenzyl group in a specific vector, allowing it to penetrate a hydrophobic groove within the COMT active site. Molecular docking simulations, using the crystal structure of human COMT, suggest that the 4-fluorobenzyl moiety of the inhibitor occupies a hydrophobic cleft formed by amino acid residues such as Pro174, Leu198, and Met201. researchgate.net The lactam part of the piperazinone ring is also critical, as the carbonyl oxygen and the adjacent nitrogen can form key hydrogen bonds with the enzyme, anchoring the inhibitor in place.
Rational Design Strategies for Targeted Molecular Probes and Research Tools
The knowledge gained from SAR and conformational studies enables the rational design of more advanced molecules. One key strategy is structure-based drug design, which utilizes the high-resolution crystal structure of COMT to design inhibitors that have a perfect complementary fit to the active site. researchgate.net This approach allows for the targeted modification of the this compound scaffold to improve binding affinity and selectivity.
Furthermore, this scaffold can be adapted to create molecular probes for research purposes. For instance, by attaching a fluorescent tag or a radiolabel to a non-critical position on the molecule, researchers can create tools to visualize the location and concentration of COMT in cells and tissues. Another strategy involves designing photoaffinity labels, where a photoreactive group is incorporated into the inhibitor. Upon exposure to light, this group forms a permanent covalent bond with the enzyme, allowing for the precise identification of the binding site residues. These rationally designed tools are invaluable for further elucidating the biological role of COMT.
Investigation of Binding Affinities and Molecular Selectivity through In Vitro Methods
A crucial aspect of developing a successful inhibitor is ensuring it is selective for its intended target. While high affinity for COMT is desired, the compound should have low affinity for other related enzymes and receptors to avoid off-target side effects. The selectivity of this compound analogs is assessed through a panel of in vitro binding assays against a range of other proteins, such as other methyltransferases, monoamine oxidases (MAO-A and MAO-B), and various neurotransmitter receptors.
The binding affinity is typically reported as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. By comparing the Kᵢ values for COMT with those for other targets, a selectivity profile can be established. For example, an ideal inhibitor would have a Kᵢ in the low nanomolar range for COMT and in the micromolar or higher range for other targets, indicating a high degree of selectivity.
The following table presents hypothetical, yet representative, in vitro data for a series of 3-benzyl-piperazin-2-one analogs to illustrate the SAR.
| Compound | R (Substitution on Benzyl Ring) | COMT Inhibition IC₅₀ (nM) | Selectivity vs. MAO-A (Fold) |
| 1 | 4-Fluoro | 25 | >400 |
| 2 | 4-Chloro | 30 | >350 |
| 3 | 4-Methyl | 80 | >200 |
| 4 | 3-Fluoro | 95 | >150 |
| 5 | 2-Fluoro | 150 | >100 |
| 6 | H (unsubstituted) | 250 | >50 |
This data illustrates that a 4-fluoro substituent provides the highest potency, highlighting its importance in the interaction with the COMT active site.
Computational and Theoretical Studies of 3 4 Fluoro Benzyl Piperazin 2 One
Molecular Modeling and Docking Simulations for Prediction of Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a potential drug molecule and its protein target.
Given the prevalence of the piperazine (B1678402) scaffold in pharmacologically active compounds, 3-(4-Fluoro-benzyl)-piperazin-2-one could potentially interact with a variety of biological targets. rsc.org Studies on similar piperazine derivatives have shown activity against a range of targets, including monoamine oxidases (MAOs), various kinases, and G-protein coupled receptors (GPCRs). nih.govsigmaaldrich.com For instance, molecular docking studies on other piperazine derivatives have successfully predicted their binding modes within the active sites of enzymes like urease and topoisomerase, providing a basis for understanding their inhibitory action. nih.govmdpi.com
A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand: The 3D structure of the compound would be generated and optimized to find its most stable, low-energy conformation.
Selection of Protein Targets: Based on the activities of analogous compounds, a panel of potential protein targets would be selected.
Docking Simulation: The compound would be computationally "docked" into the binding site of each target protein. The simulation would explore various possible binding poses and score them based on factors like binding energy and intermolecular interactions.
The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the fluorine atom, which could contribute to binding affinity. This information is invaluable for optimizing the structure to improve potency and selectivity.
Table 1: Potential Protein Targets for this compound and Docking Insights
| Potential Protein Target | Rationale based on Similar Compounds | Predicted Interactions from Docking |
|---|---|---|
| Monoamine Oxidase A/B (MAO-A/B) | Piperazine derivatives are known MAO inhibitors. nih.gov | Hydrogen bonding with active site residues; hydrophobic interactions with the benzyl (B1604629) group. |
| Tyrosine Kinases (e.g., c-Kit) | Quinoxaline-piperazine hybrids show kinase inhibitory activity. rsc.org | Formation of hydrogen bonds with the kinase hinge region; hydrophobic pocket occupancy. |
| DNA Topoisomerase II | Phenylpiperazine derivatives can exhibit cytotoxic activity via Topo II inhibition. mdpi.com | Intercalation between DNA base pairs; hydrogen bonding with the enzyme-DNA complex. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics. nih.gov Such calculations have been applied to various organic molecules to understand their chemical behavior. nih.gov
For this compound, DFT calculations can provide valuable parameters:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for determining a molecule's electronic and optical properties. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with biological targets.
Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule, offering a quantitative measure of the electronic distribution and identifying potential sites for electrostatic interactions.
These theoretical descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, which correlate a molecule's chemical properties with its biological activity. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior
The biological activity of a molecule is not only dependent on its static 3D structure but also on its flexibility and dynamic behavior. Conformational analysis and molecular dynamics (MD) simulations are the primary tools for studying these aspects. nih.govacs.org
Conformational Analysis: The piperazine ring typically adopts a chair conformation, but other forms like boat conformations can exist, especially when complexed with other molecules. nih.govnih.gov The substituents on the piperazine ring of this compound will influence the energetic barriers between these conformations. Conformational analysis helps identify the most stable conformers that are likely to be biologically relevant. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide a "movie" of the molecule's movement over time, typically on the nanosecond to microsecond scale. nih.govyoutube.com By simulating the molecule in an environment that mimics biological conditions (e.g., in water), MD can reveal:
The stability of a ligand's binding pose within a protein target, as predicted by docking. youtube.com
How the molecule's conformation changes over time and in response to its environment.
The role of solvent molecules in mediating binding interactions.
For this compound, MD simulations could be used to refine docking results and provide a more accurate estimate of its binding affinity to potential targets.
Table 3: Goals and Outputs of Conformational and MD Studies
| Analysis Type | Objectives | Key Outputs |
|---|---|---|
| Conformational Analysis | Identify low-energy conformers; determine rotational energy barriers. | Population of stable conformers; Ramachandran-like plots for flexible bonds. |
Prediction of Physicochemical and ADME-Relevant Molecular Properties for Research Prioritization
In the early stages of drug discovery, it is crucial to assess a compound's potential to be successfully developed into a drug. This involves predicting its physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. In silico tools are widely used for these predictions, helping to identify candidates with favorable "drug-like" properties. nih.govingentaconnect.com
For this compound, various molecular descriptors can be calculated to predict its behavior in a biological system. These predictions are often guided by frameworks like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. nih.gov
Key predicted properties include:
Lipophilicity (logP): Affects solubility, permeability, and metabolism.
Aqueous Solubility (logS): Crucial for absorption and formulation.
Molecular Weight: A key parameter in Lipinski's rules.
Hydrogen Bond Donors and Acceptors: Influence binding to targets and solubility.
Polar Surface Area (PSA): Correlates with membrane permeability.
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
These predictions allow for the early identification of potential liabilities, such as poor absorption or a high likelihood of metabolic instability, guiding further chemical modifications. frontiersin.org
Table 4: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value/Classification | Implication for Drug Development |
|---|---|---|
| Molecular Weight | ~208.24 g/mol | Compliant with Lipinski's Rule (< 500) |
| logP | 1.0 - 2.0 | Indicates good balance of solubility and permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (≤ 10) |
| Polar Surface Area (PSA) | ~41.6 Ų | Suggests good potential for oral absorption |
| Blood-Brain Barrier Permeation | Prediction varies; may be CNS penetrant | Important for potential neurological applications |
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(4-Fluorobenzyl)piperazine (B185958) |
Advanced Analytical Techniques in the Research of 3 4 Fluoro Benzyl Piperazin 2 One
Chromatographic Techniques for Purity Assessment, Chiral Separation, and Isolation in Research Contexts (e.g., HPLC, GC)
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity analysis of piperazine (B1678402) derivatives.
Purity Assessment: Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, is standard for determining the purity of the final product. unodc.orgacs.org A purity of >98% is often required for subsequent biological studies. alchempharmtech.com
Chiral Separation: Since 3-(4-fluoro-benzyl)-piperazin-2-one possesses a chiral center at the C3 position, it exists as a pair of enantiomers ((R) and (S)). nih.gov Chiral HPLC, using columns with a chiral stationary phase, is crucial for separating these enantiomers and determining the enantiomeric excess (ee) in asymmetric synthesis. acs.org This is vital as different enantiomers of a compound can have vastly different biological activities.
Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile or thermally stable compounds. Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of piperazine compounds. researchgate.net GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separation and identification. researchgate.net
Table 2: Chromatographic Conditions for Analysis of Related Piperazine Compounds
| Technique | Column | Mobile Phase/Conditions | Application | Reference |
| HPLC | C18 (4.6 mm x 250 mm, 10 μm) | 86% Sodium hexylammonium phosphate (B84403) buffer : 14% Acetonitrile | Qualitative and Quantitative Analysis | unodc.org |
| Chiral HPLC | Chiral Stationary Phase | Not specified | Enantioselectivity determination for 3-aryl/alkyl piperazin-2-ones | acs.org |
| RP-HPLC | ARION-CN (150 mm × 2.1 mm, 3 μm) | 50 mM NaH₂PO₄ (pH 3)/MeOH (45/55, v/v) | Separation of piperazine antihistamines | acs.orgnih.gov |
Crystallography and Solid-State Analysis (e.g., X-ray Diffraction) for Structural Elucidation
X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. nih.gov Obtaining a suitable crystal of this compound would allow for the unambiguous confirmation of the connectivity of the atoms and the conformation of the piperazine ring (e.g., chair, boat). iucr.org This technique is the gold standard for absolute structure determination. While specific crystal structure data for this exact compound is not readily found, studies on related N-acylpiperazines have successfully used XRD to analyze their solid-state conformations. rsc.org
Table 3: Crystallographic Data for a Related Piperazine Compound This table illustrates the type of information obtained from an X-ray diffraction experiment.
| Parameter | 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine | Reference |
| Crystal System | Orthorhombic | rsc.orgiucr.org |
| Space Group | Pca2₁ | iucr.org |
| Key Bond Length (N-C=O) | ~1.36 Å | rsc.org |
| Piperazine Conformation | Chair | iucr.org |
Biophysical Methods for Studying Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) in a Research Setting
Once the compound is fully characterized and deemed pure, biophysical methods can be employed to study its interactions with biological targets, such as proteins or enzymes. This is particularly relevant in drug discovery research.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (on-rate and off-rate) and affinity of the binding between a ligand (like this compound) and a target molecule, which is typically immobilized on a sensor chip. It provides real-time data on the formation and dissociation of the complex.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. These thermodynamic parameters provide a complete picture of the binding forces driving the interaction.
While no specific studies employing SPR or ITC for this compound are available, these techniques are routinely used to characterize the binding of small molecules to their protein targets. For example, related piperazine-containing molecules have been evaluated as enzyme inhibitors, and their mechanism of action can be explored using these biophysical methods. unica.it
Applications of 3 4 Fluoro Benzyl Piperazin 2 One As a Molecular Scaffold in Academic Research
Role in the Discovery and Optimization of Novel Chemical Entities
The unique structural features of 3-(4-Fluoro-benzyl)-piperazin-2-one, which combine a piperazinone core with a fluorinated benzyl (B1604629) group, make it a valuable scaffold for the exploration of new pharmacologically active agents. The piperazinone ring is a common motif in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to engage in various biological interactions. The introduction of a 4-fluorobenzyl substituent at the 3-position provides specific steric and electronic properties that can be crucial for tuning the binding affinity and selectivity of a molecule for its biological target.
While extensive public-domain research specifically detailing the use of this compound in large-scale screening or lead optimization campaigns is limited, the broader class of N-aryl and N-benzyl piperazinones has been widely investigated. These scaffolds are known to be present in compounds targeting a range of receptors and enzymes. The 4-fluoro substitution on the benzyl group is a particularly common strategy in medicinal chemistry to enhance metabolic stability and improve binding interactions, often through favorable halogen bonding or by altering the electronic nature of the aromatic ring.
Utility as a Building Block in Complex Molecule Synthesis
The chemical structure of this compound offers multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules. The secondary amine within the piperazinone ring can be readily functionalized through various chemical transformations, such as acylation, alkylation, or arylation. This allows for the systematic introduction of diverse chemical functionalities, enabling the creation of large and focused compound libraries for screening purposes.
The synthesis of derivatives based on this scaffold allows researchers to explore the structure-activity relationships (SAR) of a given series of compounds. For instance, the modification of the piperazinone nitrogen can significantly impact the solubility, lipophilicity, and ultimately the biological activity of the resulting molecules. The presence of the lactam functionality also offers a handle for further chemical elaboration, although it is generally more stable than the free amine.
Exploration of its Potential in Various Chemical Biology Research Areas (e.g., probe development)
In the field of chemical biology, small molecules are essential tools for probing biological systems. The this compound scaffold can serve as a core structure for the development of chemical probes. By attaching reporter groups, such as fluorescent dyes or affinity tags, to this scaffold, researchers can create molecules capable of visualizing and isolating specific proteins or other biomolecules from complex biological mixtures.
The fluorine atom present in the structure is also of significant interest for certain analytical techniques, such as fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy. This can be a powerful method for studying drug-protein interactions and for screening compound libraries for binding activity. While specific examples of probes derived from this compound are not widely reported in peer-reviewed literature, the inherent properties of the scaffold make it a promising candidate for such applications.
Future Directions and Emerging Research Avenues for 3 4 Fluoro Benzyl Piperazin 2 One
Integration with High-Throughput Screening Methodologies for Chemical Library Evaluation
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. nih.gov The integration of 3-(4-fluoro-benzyl)-piperazin-2-one and its analogs into HTS campaigns is a critical step in unlocking their therapeutic potential.
Diverse Chemical Libraries: The development of diverse chemical libraries centered around the this compound scaffold is a primary objective. These libraries, which can be customized for specific screening goals, are designed to maximize scaffold diversity and pharmacokinetic properties. columbia.edu
Advanced Screening Platforms: The use of advanced screening platforms, including automated and miniaturized assays, will accelerate the primary screening process. nih.gov This allows for the evaluation of thousands of compounds against a variety of biological targets and phenotypes. nih.gov
Fragment-Based Screening: Fragment-based screening (FBS) offers an alternative approach to identifying small molecule binders to protein targets. nih.gov This method utilizes smaller libraries of low molecular weight compounds, screened at higher concentrations, to identify starting points for lead optimization. nih.gov
| Screening Library Type | Key Characteristics |
| Lead Optimized Compound Library | Contains compounds selected for favorable pharmacokinetic properties and scaffold diversity. columbia.edu |
| FDA Approved and Known Bioactives | Enriched with FDA-approved drugs and compounds with known pharmacological activity, including kinase inhibitors and cancer chemotherapeutics. upenn.edu |
| Fragment-Based Screening Collections | Comprised of low molecular weight compounds for identifying small molecule binders to proteins. nih.gov |
Development of Novel and Efficient Synthetic Pathways
The advancement of synthetic methodologies is paramount for the efficient and cost-effective production of this compound and its derivatives.
Asymmetric Synthesis: Recent progress in the asymmetric synthesis of carbon-substituted piperazines has opened new avenues for creating stereochemically defined analogs. nih.gov Techniques such as catalytic enantioselective synthesis of α-tertiary piperazin-2-ones are being employed to produce highly enantioenriched compounds. nih.gov
Novel Cyclization Strategies: Researchers are exploring innovative intramolecular cyclization reactions, such as the [3 + 2]-cycloaddition of an azide (B81097) to a C-C double bond, to construct the piperazine (B1678402) ring system. nih.gov
One-Pot Reactions: The development of one-pot reactions, such as cascade hydrogenation and reductive amination, simplifies the synthesis of related scaffolds like 1,4-benzoxazines, which can be further modified. mdpi.com
| Synthetic Approach | Description |
| Catalytic Asymmetric Allylation | Employs palladium-catalyzed decarboxylative allylic alkylation to synthesize enantioenriched tertiary piperazin-2-ones. nih.gov |
| Intramolecular [3 + 2]-Cycloaddition | A novel approach to piperazine synthesis involving the cyclization of an azide onto a C-C double bond. nih.gov |
| Buchwald–Hartwig Cross-Coupling | Used to prepare 4-aryl-substituted 1,4-benzoxazines from substituted bromobenzenes and 1,4-benzoxazines. mdpi.com |
Exploration of New Biological Targets and Hypotheses in Preclinical Research
While the initial therapeutic targets of piperazine derivatives are often well-defined, ongoing research seeks to uncover new biological activities and therapeutic applications.
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Derivatives of 4-benzyl-2H-phthalazin-1-ones, which share structural similarities with this compound, have shown potent inhibitory activity against PARP-1 and PARP-2, enzymes involved in DNA repair. nih.gov This suggests a potential application in cancer therapy, particularly in cancers with BRCA1 and BRCA2 mutations. nih.gov
Monoamine Oxidase (MAO) Inhibition: Novel thiazolylhydrazine-piperazine derivatives have been identified as selective inhibitors of MAO-A, an important target for neurological disorders. nih.gov This opens the possibility of developing this compound analogs for the treatment of depression and other CNS conditions.
Tubulin Polymerization Inhibition: Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have demonstrated the ability to induce apoptosis in cancer cells by inhibiting tubulin polymerization. nih.govrsc.org This highlights another potential anticancer mechanism for related piperazine-containing compounds.
Advancements in Computational Prediction and Rational Design for Future Analog Development
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of novel compounds with improved properties.
In Silico ADME Prediction: Computational models are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs. nih.gov This allows for the early identification of compounds with drug-like properties and good oral bioavailability. mdpi.comnih.gov
Molecular Docking Studies: Molecular docking simulations are employed to predict the binding modes of new compounds within the active sites of their biological targets. nih.govunisi.it This provides valuable insights for structure-activity relationship (SAR) studies and the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the structural features of this compound analogs with their biological activities. These models will guide the design of future generations of compounds with enhanced efficacy and selectivity.
| Computational Tool | Application in Drug Design |
| In Silico ADME Prediction | Predicts pharmacokinetic properties to assess drug-likeness. mdpi.comnih.gov |
| Molecular Docking | Simulates the binding of a molecule to a target protein to guide lead optimization. nih.govunisi.it |
| QSAR Modeling | Correlates chemical structure with biological activity to inform the design of new compounds. |
Q & A
Basic: How can researchers optimize the synthesis of 3-(4-fluoro-benzyl)-piperazin-2-one to improve yield and purity?
Methodological Answer:
Synthesis optimization often involves iterative adjustments to reaction conditions. For example:
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of 4-fluorobenzyl bromide to piperazin-2-one to minimize side reactions (e.g., di-substitution) .
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency. Evidence from analogous compounds shows that DMF increases reaction rates by stabilizing transition states .
- Catalysis : Add potassium carbonate (K₂CO₃) as a base to deprotonate the piperazinone nitrogen, accelerating the alkylation step .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy : ¹H NMR can confirm the presence of the 4-fluorobenzyl group (δ 6.9–7.1 ppm for aromatic protons; δ 3.4–3.8 ppm for CH₂ groups in piperazinone) . ¹⁹F NMR detects the fluorine substituent (δ -115 to -120 ppm) .
- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (e.g., C: 68.99%, H: 6.43%, N: 13.41% for analogous derivatives) to validate purity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 249.12 for C₁₁H₁₂FN₂O) .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural modifications:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the 4-fluoro group with chloro or methyl) and test activity against tyrosine kinases. For example, derivatives with bulkier groups showed reduced potency in kinase inhibition assays, suggesting steric hindrance impacts binding .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) to isolate compound-specific effects .
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, peer-reviewed studies) to identify trends or outliers. For instance, conflicting IC₅₀ values may reflect differences in cell lines or endpoint measurements .
Advanced: What strategies are recommended for determining the solid-state forms of this compound to ensure consistent pharmacological properties?
Methodological Answer:
Polymorph characterization is critical for bioavailability and stability:
- X-Ray Diffraction (XRD) : Resolve crystal lattice parameters to identify polymorphic forms. For example, a related piperazinone derivative exhibited a monoclinic crystal system (space group P2₁/c) with distinct hydrogen-bonding patterns .
- Differential Scanning Calorimetry (DSC) : Detect thermal events (e.g., melting points, glass transitions). A sharp endothermic peak at ~180°C suggests a stable crystalline form, while broad peaks indicate amorphous phases .
- Solubility Studies : Compare dissolution rates of polymorphs in biorelevant media (e.g., simulated gastric fluid). Hydrate forms often show reduced solubility compared to anhydrous crystals .
Basic: How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
Stability testing involves accelerated degradation studies:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks. Monitor degradation via HPLC; a >5% impurity increase indicates instability .
- pH Stability : Incubate in buffers (pH 1–13) at 37°C. Piperazinones are prone to hydrolysis in acidic conditions, forming ring-opened byproducts. Neutral pH (6–8) typically maximizes stability .
Advanced: What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The 4-fluorobenzyl group may occupy hydrophobic pockets, while the piperazinone carbonyl forms hydrogen bonds with catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns. Root-mean-square deviation (RMSD) analysis reveals stable binding conformations .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for derivatives to prioritize synthesis targets. For example, fluorinated analogs showed stronger van der Waals interactions than chlorinated ones in FEP studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
